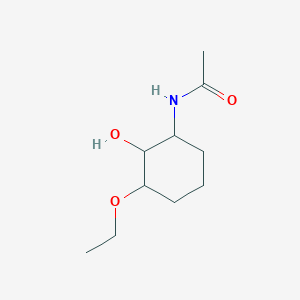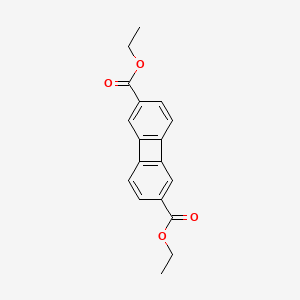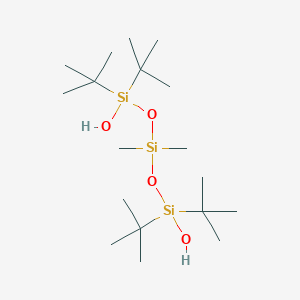
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol is a unique organosilicon compound characterized by its bulky tert-butyl groups and siloxane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol typically involves the reaction of tert-butyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can yield silane or siloxane products.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: Investigated for its role in creating novel therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions. The siloxane backbone allows for flexibility and stability, making it suitable for diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetra-tert-butyldiphenoquinone: Known for its oxidative properties and used in similar applications.
5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Utilized as a chiral ligand in catalysis.
tert-Butylbenzene: A simpler compound with tert-butyl groups, used in various chemical syntheses.
Uniqueness
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol stands out due to its unique combination of tert-butyl groups and siloxane backbone, providing a balance of steric hindrance and flexibility. This makes it particularly valuable in applications requiring both stability and reactivity.
Propriétés
Numéro CAS |
92810-36-1 |
|---|---|
Formule moléculaire |
C18H44O4Si3 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
ditert-butyl-[[ditert-butyl(hydroxy)silyl]oxy-dimethylsilyl]oxy-hydroxysilane |
InChI |
InChI=1S/C18H44O4Si3/c1-15(2,3)24(19,16(4,5)6)21-23(13,14)22-25(20,17(7,8)9)18(10,11)12/h19-20H,1-14H3 |
Clé InChI |
IQVUSEFABGYLLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)O[Si](C(C)(C)C)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



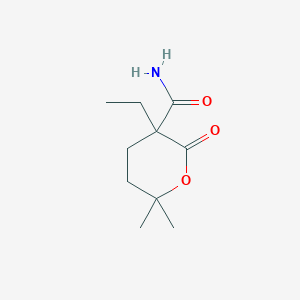
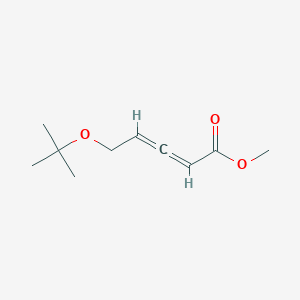
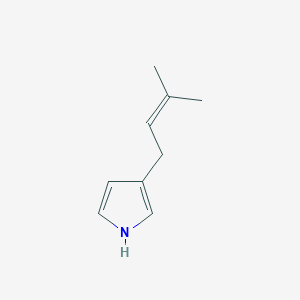
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)

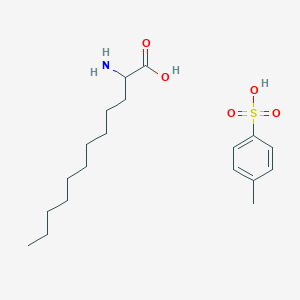

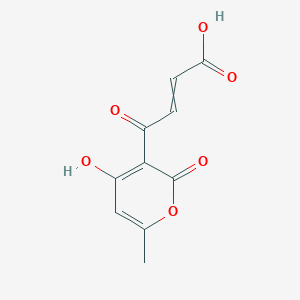
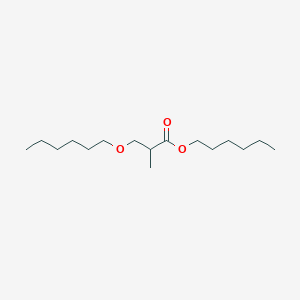
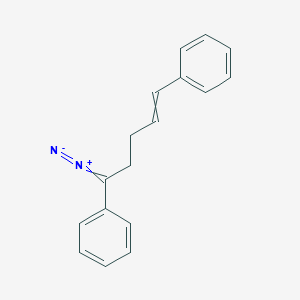
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
